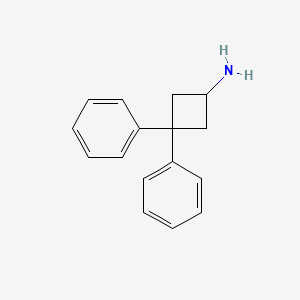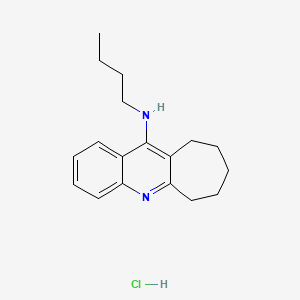
Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- is a modified nucleoside analog. It is structurally similar to uridine but has specific modifications at the 5, 2’, and 3’ positions. These modifications include the addition of a cyano group at the 5 position, the removal of hydroxyl groups at the 2’ and 3’ positions, and the addition of a fluorine atom at the 3’ position. These changes confer unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves several steps:
Starting Material: The synthesis typically begins with uridine.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Introduction of Cyano Group: A cyano group is introduced at the 5 position using a suitable reagent, such as cyanogen bromide.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction.
Fluorination: A fluorine atom is introduced at the 3’ position using a fluorinating agent, such as diethylaminosulfur trifluoride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the cyano group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Applications De Recherche Scientifique
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid metabolism and function.
Industry: The compound is used in the development of diagnostic reagents and molecular probes.
Mécanisme D'action
The mechanism of action of Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids. The modifications at the 5, 2’, and 3’ positions disrupt normal nucleic acid synthesis and function. The cyano group at the 5 position can interfere with base pairing, while the fluorine atom at the 3’ position can inhibit enzymatic processes involved in nucleic acid metabolism. These disruptions can lead to the inhibition of viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- can be compared with other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have the cyano or fluorine modifications.
5-Fluorouridine: Contains a fluorine atom at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.
5-Cyanouridine: Contains a cyano group at the 5 position but retains the hydroxyl groups at the 2’ and 3’ positions.
The unique combination of modifications in Uridine, 5-cyano-2’,3’-dideoxy-3’-fluoro- confers distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
131221-88-0 |
|---|---|
Formule moléculaire |
C10H10FN3O4 |
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H10FN3O4/c11-6-1-8(18-7(6)4-15)14-3-5(2-12)9(16)13-10(14)17/h3,6-8,15H,1,4H2,(H,13,16,17)/t6-,7+,8+/m0/s1 |
Clé InChI |
ZCZNLIYHWYKUMR-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)F |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


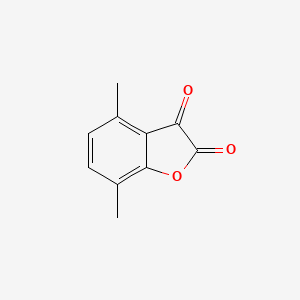
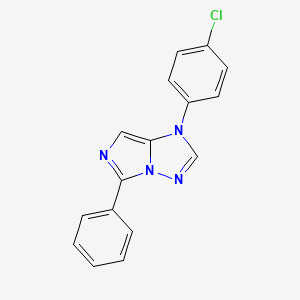

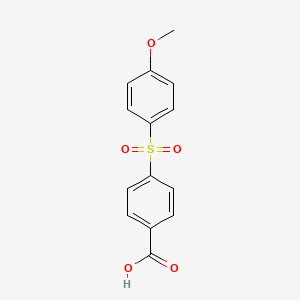


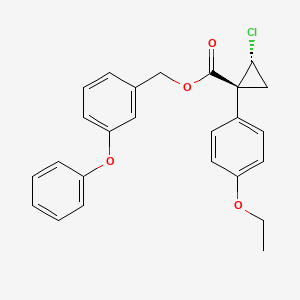

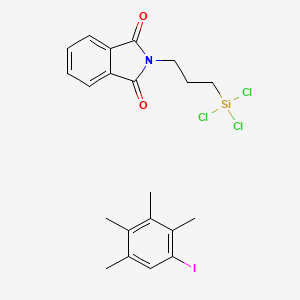
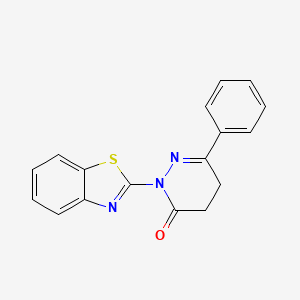

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
